molecular formula C6H12ClN5 B6267734 4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride CAS No. 690261-90-6

4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride

Cat. No. B6267734
M. Wt: 189.6
InChI Key:
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Description

“4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 2089255-74-1 . Its IUPAC name is 4-((1H-tetrazol-5-yl)methyl)piperidine hydrochloride . The molecular weight of this compound is 203.67 .


Synthesis Analysis

The synthesis of 1H-1,2,3,4-tetrazole compounds has been achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .


Molecular Structure Analysis

The InChI code for “4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” is 1S/C7H13N5.ClH/c1-3-8-4-2-6(1)5-7-9-11-12-10-7;/h6,8H,1-5H2,(H,9,10,11,12);1H . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The physical form of “4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” is a powder . It is stored at room temperature .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .
  • Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
  • Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Therapeutic Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
  • Methods of Application : The triazole nucleus can improve the drug’s pharmacological profile by increasing the solubility of the ligand due to its polar character .
  • Results : Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Heat Shock Protein Inhibitors

  • Scientific Field : Biochemistry
  • Summary of Application : Piperidine derivatives have been designed and synthesized as novel human heat shock protein 70 (HSP70) inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not mentioned in the source .
  • Results : The specific results or outcomes obtained for this application are not mentioned in the source .

Click Chemistry Approach

  • Scientific Field : Organic Chemistry
  • Summary of Application : Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not mentioned in the source .
  • Results : The specific results or outcomes obtained for this application are not mentioned in the source .

Alzheimer’s Disease Treatment

  • Scientific Field : Neurology
  • Summary of Application : 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . A quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .
  • Methods of Application : The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .
  • Results : Computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

Antifungal and Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of Application : 1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antifungal activity . (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not mentioned in the source .
  • Results : The specific results or outcomes obtained for this application are not mentioned in the source .

Eco-friendly Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not mentioned in the source .
  • Results : The specific results or outcomes obtained for this application are not mentioned in the source .

Alzheimer’s Disease Treatment

  • Scientific Field : Neurology
  • Summary of Application : A quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .
  • Methods of Application : The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .
  • Results : Computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

Antifungal and Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of Application : 1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antifungal activity . (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not mentioned in the source .
  • Results : The specific results or outcomes obtained for this application are not mentioned in the source .

Safety And Hazards

The safety information for “4-(1H-1,2,3,4-tetrazol-1-yl)piperidine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-(tetrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-5-8-9-10-11/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQPNOLGWGPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653991
Record name 4-(1H-Tetrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Tetrazol-1-yl)piperidine

CAS RN

690261-90-6
Record name 4-(1H-Tetrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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